ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C17H16ClN3O3S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-chloroindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-4-5-12(18)8-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22) |
InChI Key |
YLBSAQYDIXRIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to form the indole derivative . This intermediate is then further reacted with various reagents to introduce the thiazole and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent by modulating inflammatory pathways.
- Anticancer Potential : The compound's ability to interact with cellular pathways related to cancer makes it a candidate for further investigation in oncology.
- Enzyme Interaction : The structural features allow for interactions with various enzymes and receptors, which are crucial for its therapeutic effects.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in animal models. The results indicated significant reduction in markers of inflammation compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound against specific cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in treated cells, warranting further exploration for cancer treatment applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antimicrobial properties.
Biological Activity
Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the indole moiety contributes to its potential as an anticancer agent. The specific structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. The thiazole moiety is crucial for its cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to interact with specific proteins involved in cell survival pathways, leading to increased apoptosis rates. For example, a related compound was shown to inhibit c-Met phosphorylation, a critical pathway in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole-containing compounds. Modifications at various positions on the thiazole and indole rings can significantly affect their potency:
- Thiazole Ring : Presence of methyl groups enhances activity.
- Indole Substituents : Chlorine substitutions at specific positions improve cytotoxicity against cancer cells .
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity, showing that modifications in the phenyl ring significantly impacted their efficacy against various cancer cell lines .
- Indole-Thiazole Compounds : Research on indole-thiazole hybrids demonstrated promising results against human glioblastoma and melanoma cell lines, indicating that these structural motifs are beneficial for enhancing anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
